Nexinhib20 Potency in Inhibiting Neutrophil MPO Secretion Versus Rab27a-JFC1 Binding
Nexinhib20 inhibits MPO secretion from GM-CSF/fMLP-stimulated human neutrophils with an IC₅₀ of 0.33 μM, which is approximately 8-fold lower (more potent) than its IC₅₀ of 2.6 μM for direct inhibition of the Rab27a-JFC1 protein-protein interaction . This functional-to-biochemical potency ratio suggests amplification of the inhibitory signal downstream of the primary target engagement [1]. In contrast, the compound's putative Rac1 inhibitory activity is approximately 90-fold less potent than its Rab27a-JFC1 inhibition [2], establishing a clear target selectivity hierarchy.
| Evidence Dimension | IC₅₀ for inhibition (μM) |
|---|---|
| Target Compound Data | 0.33 μM (MPO secretion); 2.6 μM (Rab27a-JFC1 binding); >200 μM (Rac1 inhibition, estimated 90× less potent) |
| Comparator Or Baseline | Functional MPO secretion vs. biochemical Rab27a-JFC1 binding vs. Rac1 inhibition |
| Quantified Difference | MPO inhibition IC₅₀ is 7.9× lower than Rab27a-JFC1 binding IC₅₀; Rac1 inhibition is ~90× less potent than Rab27a-JFC1 inhibition |
| Conditions | Isolated human neutrophils stimulated with GM-CSF and fMLP |
Why This Matters
This potency hierarchy enables researchers to select appropriate working concentrations for functional studies while maintaining confidence in target engagement specificity.
- [1] GlpBio. Nexinhib20 Technical Datasheet. CAS 331949-35-0. Inhibits MPO secretion in GM-CSF/fMLP-stimulated human neutrophils with IC₅₀ = 0.33 μM. View Source
- [2] Pulikkot S, Hu L, Chen Y, et al. Nexinhib20 inhibits JFC1-mediated mobilization of a subset of CD11b/CD18+ vesicles decreasing integrin avidity, but does not inhibit Rac1. J Leukoc Biol. 2025;117(4):qiaf012. View Source
